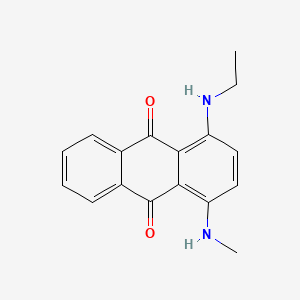
9,10-Anthracenedione, 1-(ethylamino)-4-(methylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-(ethylamino)-4-(methylamino)-: is a derivative of anthracenedione, a class of organic compounds known for their applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of ethylamino and methylamino groups attached to the anthracenedione core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-(ethylamino)-4-(methylamino)- typically involves the following steps:
Nitration: The starting material, anthracene, undergoes nitration to form 9,10-dinitroanthracene.
Reduction: The nitro groups are then reduced to amino groups, resulting in 9,10-diaminoanthracene.
Alkylation: The amino groups are alkylated using ethylamine and methylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance efficiency and reduce by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various electrophiles can be used under acidic or basic conditions to facilitate substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Compounds with different functional groups replacing the amino groups.
Applications De Recherche Scientifique
Chemistry:
Dyes and Pigments: The compound is used in the synthesis of dyes and pigments due to its vibrant color properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology:
Biological Staining: Used in staining techniques for microscopy due to its affinity for certain biological tissues.
Medicine:
Pharmaceuticals: Investigated for its potential use in drug development, particularly in cancer therapy due to its ability to intercalate with DNA.
Industry:
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1-(ethylamino)-4-(methylamino)- involves its interaction with biological molecules, particularly DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and leading to cell death. This property is particularly useful in cancer therapy, where it can target rapidly dividing cancer cells.
Molecular Targets and Pathways:
DNA Intercalation: The primary target is DNA, where the compound inserts itself between the base pairs.
Apoptosis Induction: This intercalation can trigger apoptosis, or programmed cell death, in cancer cells.
Comparaison Avec Des Composés Similaires
- 9,10-Anthracenedione, 1-amino-2-methyl-
- 9,10-Anthracenedione, 1-chloro-8-(methylamino)-
- 9,10-Anthracenedione, 1,8-bis(ethylamino)-
Comparison:
- 9,10-Anthracenedione, 1-amino-2-methyl-: This compound has a single amino group and a methyl group, making it less complex than 9,10-Anthracenedione, 1-(ethylamino)-4-(methylamino)-.
- 9,10-Anthracenedione, 1-chloro-8-(methylamino)-: The presence of a chloro group instead of an ethylamino group alters its reactivity and applications.
- 9,10-Anthracenedione, 1,8-bis(ethylamino)-: This compound has two ethylamino groups, which may enhance its solubility and reactivity compared to the mixed ethylamino and methylamino groups.
Uniqueness: The combination of ethylamino and methylamino groups in 9,10-Anthracenedione, 1-(ethylamino)-4-(methylamino)- provides a unique balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
65000-36-4 |
|---|---|
Formule moléculaire |
C17H16N2O2 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
1-(ethylamino)-4-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H16N2O2/c1-3-19-13-9-8-12(18-2)14-15(13)17(21)11-7-5-4-6-10(11)16(14)20/h4-9,18-19H,3H2,1-2H3 |
Clé InChI |
JOIIEYIBZDNPMY-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



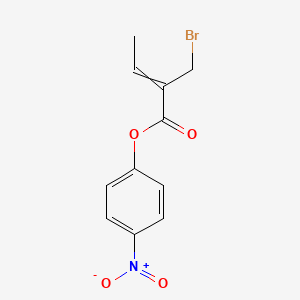
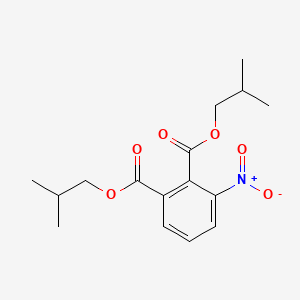
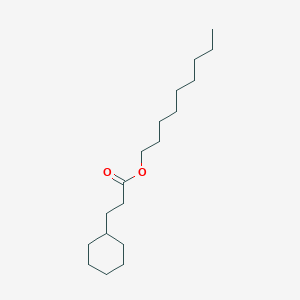
![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)


![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)
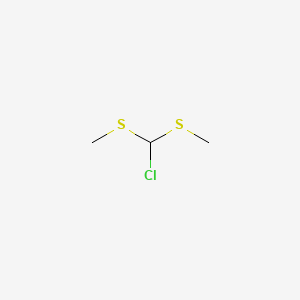
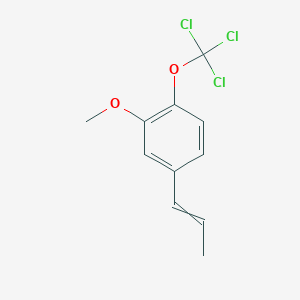
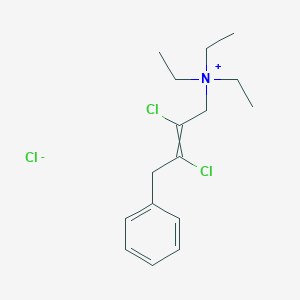
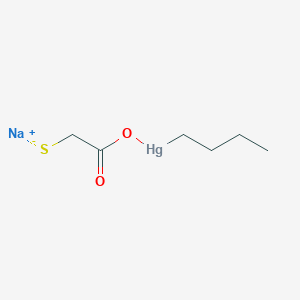
![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)
